molecular formula C19H12BrF3 B1298464 4,4',4''-Trifluorotrityl Bromide CAS No. 200004-38-2

4,4',4''-Trifluorotrityl Bromide

Cat. No.: B1298464
CAS No.: 200004-38-2
M. Wt: 377.2 g/mol
InChI Key: DYMCGODRYMABQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’,4’‘-Trifluorotrityl Bromide can be synthesized through the bromination of 4,4’,4’'-trifluorotrityl chloride. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the trityl group .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 4,4’,4’'-Trifluorotrityl Bromide on a larger scale would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The process would include steps for purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Trifluorotrityl Bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a trifluorotrityl amine derivative .

Mechanism of Action

The mechanism of action of 4,4’,4’'-Trifluorotrityl Bromide involves its electrophilic nature, which allows it to react readily with nucleophiles. The bromine atom in the compound is a good leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the electrophilicity of the trityl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Uniqueness: 4,4’,4’'-Trifluorotrityl Bromide is unique due to its balanced reactivity and stability. The bromine atom provides a good balance between reactivity and ease of handling, making it a versatile reagent in various chemical reactions .

Properties

IUPAC Name

1-[bromo-bis(4-fluorophenyl)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3/c20-19(13-1-7-16(21)8-2-13,14-3-9-17(22)10-4-14)15-5-11-18(23)12-6-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMCGODRYMABQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347854
Record name 4,4',4''-Trifluorotrityl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200004-38-2
Record name 4,4',4''-Trifluorotrityl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-Trifluorotrityl Bromide
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